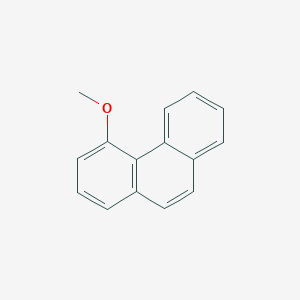

4-Methoxyphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-14-8-4-6-12-10-9-11-5-2-3-7-13(11)15(12)14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEZJHSZOHUVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346200 | |

| Record name | 4-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15638-06-9 | |

| Record name | 4-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxyphenanthrene and Its Derivatives

De Novo Chemical Synthesis Approaches

De novo, or "from scratch," syntheses build the phenanthrene (B1679779) scaffold and incorporate the methoxy (B1213986) group in a series of planned steps. These methods offer flexibility in introducing various substituents.

Sulfonation-Mediated Routes to Phenanthrene Scaffolds

One approach to phenanthrene synthesis involves the use of sulfonation reactions. While direct sulfonation of phenanthrene typically occurs at other positions, sulfonation can be employed in earlier stages of a multi-step synthesis to direct the formation of the phenanthrene ring system. For instance, the Pschorr cyclization, a classical method for phenanthrene synthesis, can be adapted. This involves the diazotization of an aminostilbene (B8328778) precursor, followed by an intramolecular radical cyclization. The strategic placement of a sulfonic acid group can influence the cyclization's regioselectivity, although this is not a common direct route to 4-methoxyphenanthrene itself. More commonly, sulfonate groups are used as leaving groups in cross-coupling reactions to build the phenanthrene skeleton.

Regioselective Bromination and Subsequent Methoxylation Strategies

A more direct and widely utilized method involves the regioselective bromination of phenanthrene, followed by a nucleophilic substitution with a methoxide (B1231860) source. The bromination of phenanthrene can be controlled to favor substitution at the 4-position by carefully selecting the brominating agent and reaction conditions. numberanalytics.com For example, using N-bromosuccinimide (NBS) in a suitable solvent can achieve regioselective bromination. informahealthcare.com

Once 4-bromophenanthrene (B91176) is obtained, the bromine atom can be replaced by a methoxy group. This is often achieved through a copper-catalyzed reaction, as detailed in section 2.1.5. This two-step sequence provides a reliable pathway to this compound.

| Step | Reagents and Conditions | Product |

| Bromination | Phenanthrene, N-Bromosuccinimide (NBS), Solvent (e.g., CCl4), Initiator (e.g., AIBN) | 4-Bromophenanthrene |

| Methoxylation | 4-Bromophenanthrene, Sodium Methoxide, Copper(I) Iodide (catalyst), Solvent (e.g., DMF) | This compound |

Photocyclization Reactions of Stilbenoid Precursors

The photocyclization of stilbene (B7821643) derivatives is a powerful and common method for synthesizing phenanthrenes. beilstein-journals.orgacademie-sciences.fracademie-sciences.fr This reaction, often referred to as the Mallory reaction, involves the irradiation of a stilbene precursor with UV light in the presence of an oxidizing agent, such as iodine. beilstein-journals.orgresearchgate.net The reaction proceeds through a photoisomerization of the E-stilbene to the Z-stilbene, which then undergoes an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. Subsequent oxidation furnishes the aromatic phenanthrene product. beilstein-journals.org

To synthesize this compound using this method, a stilbene precursor with a methoxy group at the appropriate position on one of the phenyl rings is required. The regiochemistry of the cyclization is influenced by the substitution pattern on the stilbene. sci-hub.se While highly effective, the scalability of this reaction can be limited by the need for dilute solutions and long reaction times. beilstein-journals.org However, recent developments in continuous flow photochemistry have shown promise in overcoming these limitations. beilstein-journals.org

Intramolecular Cyclization in Phenanthrene Formation

Various intramolecular cyclization reactions, beyond photocyclization, are employed for the synthesis of the phenanthrene framework. thieme-connect.deespublisher.comrsc.org These can include Friedel-Crafts type reactions where a side chain on a biphenyl (B1667301) precursor cyclizes to form the third ring. thieme-connect.de For example, a biphenyl derivative with an appropriately placed acyl or alkyl group can undergo acid-catalyzed cyclization and subsequent aromatization to yield a phenanthrene.

Another approach involves the intramolecular Heck reaction. espublisher.com In this method, a palladium catalyst facilitates the cyclization of a vinyl-substituted biphenyl halide to form a dihydrophenanthrene, which can then be oxidized to the phenanthrene. espublisher.com The strategic placement of a methoxy group on the biphenyl precursor allows for the synthesis of this compound.

Copper(I)-Catalyzed Methoxylation for Phenanthrene Derivatization

Copper(I)-catalyzed methoxylation is a key transformation in the synthesis of this compound, particularly when starting from a halogenated phenanthrene. acgpubs.org This reaction, a type of Ullmann condensation, typically involves heating a bromophenanthrene or iodophenanthrene with a methoxide source, such as sodium methoxide, in the presence of a copper(I) salt, like copper(I) iodide (CuI). acgpubs.orgbeilstein-journals.orgbeilstein-journals.org The use of a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), is common. acgpubs.org

This method is particularly useful for converting mixtures of bromophenanthrene isomers, which can be difficult to separate, into their corresponding methoxy derivatives, which are often more easily separable by chromatography. acgpubs.orgacgpubs.org The reaction has been shown to be effective for the synthesis of various methoxyphenanthrenes. acgpubs.org

| Catalyst System | Substrate | Product | Yield |

| CuI | Bromophenanthrene mixture | Methoxyphenanthrene mixture | Not specified acgpubs.org |

| CuI/Phenanthroline | 2-Bromo-9,10-dihydrophenanthrene | 2-Methoxy-9,10-dihydrophenanthrene | 85% |

Functional Group Interconversions on Phenanthrene Nuclei

An alternative to de novo synthesis is the modification of a pre-existing phenanthrene molecule. This involves converting one functional group into another. For the synthesis of this compound, this would typically start with a phenanthrene derivative that has a functional group at the 4-position which can be converted to a methoxy group.

A common precursor for this approach is 4-hydroxyphenanthrene. The hydroxyl group can be methylated to form the methoxy ether. Standard methylation procedures, such as using dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate), can be employed. This method is straightforward, provided that 4-hydroxyphenanthrene is readily available. The synthesis of 4-hydroxyphenanthrene itself can be achieved through various routes, including the demethylation of this compound or through the metabolism of phenanthrene by certain microorganisms.

Esterification and Hydrolysis Reactions

Esterification and subsequent hydrolysis are crucial steps in the synthesis of hydroxylated phenanthrenes, which are direct precursors to this compound. This sequence often employs an acetate (B1210297) ester as a protecting group for a phenol, which is later removed to yield the target hydroxyl group for methylation.

Detailed Research Findings:

A documented route to this compound involves the cyclization of specific half-esters. For instance, 3-methoxycarbonyl-cis-4-(1-naphthyl)but-3-enoic acid can be cyclized using acetic anhydride (B1165640) and sodium acetate to produce methyl 4-acetoxyphenanthrene-2-carboxylate. researchgate.net The hydrolysis of this acetate ester is a critical subsequent step to unmask the phenol, which can then be converted into the desired 4-methoxy derivative. researchgate.net

While not specific to the 4-isomer, a common synthetic strategy for phenanthrols involves the oxidation of an acetylphenanthrene to an acetoxyphenanthrene, followed by basic hydrolysis. researchgate.net This methodology highlights the utility of the acetate group as a synthetic intermediate that can be readily hydrolyzed. The hydrolysis of esters can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible reaction, typically driven to completion by using a large excess of water. ontosight.ai In contrast, basic hydrolysis, also known as saponification, is an irreversible process that yields an alcohol and a carboxylate salt, driving the reaction to completion. ontosight.ai

Another synthetic approach involves the hydrolysis of a cyano-substituted precursor. The hydrolysis of 4-(2-cyano-2-(3,5-dinitrophenyl)vinyl)-1-methoxybenzene derivatives has been shown to yield the corresponding this compound. gla.ac.uk

The general principle of ester hydrolysis is outlined in the table below.

| Hydrolysis Type | Catalyst/Reagent | Products | Reversibility |

| Acidic Hydrolysis | Dilute Acid (e.g., H₂SO₄, HCl) & Heat | Carboxylic Acid & Alcohol | Reversible |

| Basic Hydrolysis (Saponification) | Base (e.g., NaOH, KOH) & Heat | Carboxylate Salt & Alcohol | Irreversible |

Selective Oxidation and Reduction Transformations

Selective oxidation and reduction reactions are fundamental for the synthesis and functionalization of the phenanthrene core, allowing for the introduction of keto groups or the saturation of specific double bonds.

Detailed Research Findings:

Oxidation: The precursor to this compound, 4-phenanthrol, can be selectively oxidized to different phenanthrenequinones depending on the reagent used. nih.gov Hypervalent iodine reagents have proven particularly effective for these regioselective transformations. researchgate.netnih.gov

Oxidation with IBX (o-Iodoxybenzoic acid): The oxidation of 4-phenanthrol with IBX in dimethylformamide (DMF) at room temperature proceeds with ortho-regiospecificity to yield phenanthren-3,4-dione. nih.gov This selectivity is notable given the significant steric hindrance around the hydroxyl group in the bay region of the molecule. nih.gov

Oxidation with BTI (bis(trifluoroacetoxy)iodobenzene): In contrast, oxidizing 4-phenanthrol with BTI in aqueous DMF provides phenanthren-1,4-dione, the para-quinone isomer. nih.gov

A more general method for oxidizing phenanthrene derivatives to their corresponding ortho-quinones involves using chromium trioxide (CrO₃) in glacial acetic acid. academie-sciences.fr The phenanthrene derivative is heated at reflux for approximately one hour to achieve the transformation. academie-sciences.fr Furthermore, the methoxy group of this compound itself can be oxidized to produce phenanthrene-4-carboxylic acid.

Table of Selective Oxidation Reactions of 4-Phenanthrol

| Reagent | Conditions | Product | Isomer Type | Reference |

|---|---|---|---|---|

| IBX | DMF, Room Temperature | Phenanthren-3,4-dione | ortho-quinone | nih.gov |

| BTI | Aqueous DMF, 0 °C | Phenanthren-1,4-dione | para-quinone | nih.gov |

| CrO₃ | Glacial Acetic Acid, Reflux | 9,10-Phenanthrenequinone | ortho-quinone | academie-sciences.fr |

Reduction: Reduction reactions can convert the aromatic rings of this compound into partially hydrogenated derivatives. The classic Birch reduction, which employs an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source, is used to convert aromatic rings into 1,4-cyclohexadienes. wikipedia.org The double bond at the 9,10-position of phenanthrene shows significant olefinic character and is particularly susceptible to addition reactions, including reduction. academie-sciences.fryoutube.com For example, reacting phenanthrene with sodium and ethanol (B145695) under heat results in the hydrogenation of the 9,10-position to yield 9,10-dihydrophenanthrene (B48381). youtube.com These reduction methods can be applied to the phenanthrene core to access various di- and tetrahydro-derivatives.

Biosynthetic Pathways and Natural Occurrence of 4 Methoxyphenanthrene

Natural Distribution within Biological Systems

4-Methoxyphenanthrene and related phenanthrenoids are not ubiquitously distributed in nature but are rather concentrated in specific plant taxa. Their isolation has been reported from flowering plants and liverworts, indicating an ancient evolutionary origin of the biosynthetic machinery required for their production. wikipedia.orgcore.ac.uk

Among higher plants, the distribution of this compound derivatives is predominantly associated with the families Orchidaceae and Dioscoreaceae. wikipedia.orgcore.ac.uk

The Orchidaceae family is the most abundant source of natural phenanthrenes, with numerous species from various genera reported to produce these compounds. core.ac.ukresearchgate.net The compound this compound itself has been isolated from the orchid Maxillaria porphyrostele. researchgate.net More commonly, hydroxylated derivatives of this compound are found.

For instance, studies on Dendrobium nobile have revealed the presence of 17 distinct phenanthrenes, including derivatives of this compound. In the genus Bletilla, known for its use in traditional medicine, species such as Bletilla striata and Bletilla formosana are sources of phenanthrenes. jst.go.jp Specifically, 2,5-dihydroxy-4-methoxyphenanthrene has been identified in medicinal orchids, and this compound-2,7-diol has been isolated from Bletilla ochracea. nih.govresearchgate.net

Other orchid species found to contain derivatives include:

Bulbophyllum reptans , which produces flavanthrinin (B3027515) (2,7-dihydroxy-4-methoxyphenanthrene). wikipedia.org

Dendrobium senile , from which 2,5,7-trihydroxy-4-methoxyphenanthrene has been isolated. tandfonline.com

Dendrobium antennatum , containing this compound-2,5-diol (moscation). jst.go.jp

The following table summarizes the occurrence of this compound and its derivatives in select Orchidaceae species.

| Species | Compound | Reference(s) |

| Maxillaria porphyrostele | This compound | researchgate.net |

| Bletilla ochracea | This compound-2,7-diol | researchgate.net |

| Dendrobium antennatum | This compound-2,5-diol (Moscation) | jst.go.jp |

| Bulbophyllum reptans | 2,7-Dihydroxy-4-methoxyphenanthrene (Flavanthrinin) | wikipedia.org |

| Dendrobium senile | 2,5,7-Trihydroxy-4-methoxyphenanthrene | tandfonline.com |

| Medicinal Orchids (e.g., Bletilla striata) | 2,5-Dihydroxy-4-methoxyphenanthrene | nih.gov |

| Cremastra appendiculata | 2,7-Dihydroxy-1-(4-hydroxybenzyl)-4-methoxyphenanthrene | researchgate.net |

Besides orchids, phenanthrenes are also found in the family Dioscoreaceae, commonly known as the yam family. wikipedia.orgcore.ac.uk The species Dioscorea bulbifera (air potato) is a notable source, from which 2,7-dihydroxy-4-methoxyphenanthrene has been repeatedly isolated. rsb.gov.rwresearchgate.netnih.govfrontiersin.org Other methoxylated phenanthrenes have also been identified in Dioscorea communis and Dioscorea batatas. wikipedia.orgmdpi.com The compound has also been found in Tamus communis (Black Bryony), another member of the Dioscoreaceae family. mdpi.com

Phenanthrenes have been reported in a few other families, such as Combretaceae and Betulaceae, though their prevalence is less pronounced than in Orchidaceae and Dioscoreaceae. wikipedia.orgcore.ac.uk

The table below lists species in the Dioscoreaceae family where this compound derivatives have been identified.

| Species | Compound | Reference(s) |

| Dioscorea bulbifera | 2,7-Dihydroxy-4-methoxyphenanthrene | rsb.gov.rwresearchgate.netnih.govfrontiersin.org |

| Dioscorea batatas | 2,7-Dihydroxy-4,6-dimethoxyphenanthrene | mdpi.com |

| Tamus communis | Various hydroxylated/methoxylated phenanthrenes | mdpi.com |

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. dergipark.org.tr Phenanthrenes, including this compound and its derivatives, serve as valuable chemotaxonomic markers. researchgate.netresearchgate.net The distribution of specific substitution patterns on the phenanthrene (B1679779) core can be restricted to certain plant families or genera. researchgate.net

For example, the frequent occurrence of phenanthrenes is a distinct characteristic of the Orchidaceae and Dioscoreaceae families. core.ac.ukresearchgate.net Within a genus like Dendrobium, the profile of secondary metabolites, including phenanthrenes, can correlate with phylogenetic similarity, helping to classify species. jst.go.jp Furthermore, the presence of this compound can be used as a marker for the quality control and authenticity of herbal products derived from plants like Bletilla striata.

The occurrence of this compound is not limited to higher plants. Its derivatives have also been identified in the lower plant class Marchantiophyta, commonly known as liverworts. wikipedia.orgcore.ac.uk This suggests that the biosynthetic pathways for these compounds are of ancient origin.

Reports have confirmed the presence of 2,7-dihydroxy-4-methoxyphenanthrene in liverworts. 114.55.40 Various other phenanthrenes and their 9,10-dihydrophenanthrene (B48381) derivatives have been isolated from different liverwort species, highlighting the chemical diversity within this plant class. nih.govresearchgate.net For instance, the liverwort Marchantia polymorpha produces cyclic bis-bibenzyls, which are structurally related to phenanthrene precursors. researchgate.net

Occurrence in Higher Plants: A Comprehensive Survey

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound and other phenanthrenes in plants is generally understood to originate from the phenylpropanoid pathway. researchgate.net The core mechanism involves the oxidative coupling of stilbene (B7821643) or 9,10-dihydrobibenzyl precursors. core.ac.ukresearchgate.net

The key steps in the proposed pathway are:

Precursor Synthesis : The pathway begins with the synthesis of simple monomeric stilbenes or bibenzyls. researchgate.net Bibenzyl is recognized as an essential precursor for phenanthrene synthesis. nih.gov In orchids, dihydro-m-coumaric acid, which is derived from the amino acid L-phenylalanine, has been identified as an intermediate in the formation of dihydrophenanthrenes. researchgate.net

Oxidative Coupling : Phenanthrenes are formed through an intramolecular oxidative coupling of the aromatic rings of a stilbene precursor. Similarly, 9,10-dihydrophenanthrenes are formed from the oxidative coupling of a bibenzyl precursor. researchgate.net This crucial cyclization is catalyzed by enzymes such as stilbene synthase. researchgate.net

Post-Cyclization Modifications : Following the formation of the basic phenanthrene scaffold, further structural diversity is achieved through modification reactions. The biosynthesis of this compound specifically involves initial hydroxylation of the phenanthrene core, followed by methylation reactions to add the methoxy (B1213986) group at the C-4 position. This compound can then serve as a key intermediate for the biosynthesis of more complex and highly substituted phenanthrenoid derivatives found in plants.

This pathway highlights how complex natural products like this compound are built up from simpler metabolic precursors, with each plant family and species potentially having unique enzymatic tools to create a specific profile of phenanthrenoid compounds.

Stilbenoid Origin Hypotheses and Enzymatic Steps

The biosynthesis of this compound is primarily understood through its origin from stilbenoid precursors. Stilbenes, such as resveratrol, and their derivatives, bibenzyls, are foundational molecules in the formation of the phenanthrene skeleton in various plant species, particularly in orchids. nih.govmdpi.com The accepted hypothesis posits that bibenzyls, which possess a 1,2-diphenylethane (B90400) structure, undergo an intramolecular cyclization to form the three-ring phenanthrene core. nih.gov

The enzymatic journey begins with the synthesis of the stilbenoid backbone. Enzymes like bibenzyl synthase (BBS) play a crucial role. For instance, a bibenzyl synthase identified as DoBS1 utilizes substrates like 4-coumaryol-CoA and malonyl-CoA to produce dihydroresveratrol, a key stilbenoid intermediate. researchgate.net Following the formation of the basic phenanthrene structure, subsequent modifications occur to yield this compound. This process involves hydroxylation of the phenanthrene core, creating phenolic precursors. The final and defining step is the O-methylation of the hydroxyl group at the C-4 position. This reaction is catalyzed by S-adenosyl-L-methionine-dependent methyltransferase enzymes, which transfer a methyl group to the phenolic precursor, resulting in the formation of this compound. This methylation is a common biosynthetic strategy for creating methoxylated phenanthrenes in biological systems.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product | Role in Pathway |

|---|---|---|---|---|

| Bibenzyl Synthase | DoBS1 | 4-coumaryol-CoA, malonyl-CoA | Dihydroresveratrol | Forms the initial stilbenoid precursor. researchgate.net |

| Cytochrome P450 Monooxygenases | Not specified | Phenanthrene | Hydroxyphenanthrene | Catalyzes the hydroxylation of the phenanthrene ring. researchgate.net |

| Methyltransferase | S-adenosyl-L-methionine-dependent methyltransferase | 4-Hydroxyphenanthrene, S-adenosyl-L-methionine | this compound | Catalyzes the final methylation step to form the target compound. |

Alternative Biogenetic Pathways (e.g., from Alkaloids)

While the stilbenoid pathway is the primary accepted route to phenanthrenes, the existence of alternative biogenetic pathways is a subject of scientific inquiry. Alkaloids and phenanthrenes are often found as co-constituents in medicinal plants, such as those from the Orchidaceae family. nih.govnih.gov Both classes of compounds can trace their origins back to common primary metabolites, specifically aromatic amino acids like phenylalanine and tyrosine, which are products of the shikimate pathway. eolss.netimperial.ac.uk

However, alkaloids and phenanthrenes are considered distinct classes of secondary metabolites, each arising from separate and parallel biosynthetic branches. nih.govmdpi.com Alkaloids are characterized by the presence of a nitrogen atom, typically within a heterocyclic ring, and their biosynthesis involves complex pathways of condensation, cyclization, and rearrangement reactions starting from amino acids. eolss.netmdpi.com In contrast, phenanthrene biosynthesis is centered on the cyclization of stilbenoid precursors. nih.gov Current scientific literature does not support a direct biogenetic conversion of an alkaloid intermediate into a phenanthrene. Instead, their co-occurrence in plants is viewed as the organism's capacity to operate multiple, distinct biosynthetic pathways from shared foundational molecules.

Sulfotransferase-Mediated Conjugation in Detoxification

In metabolic systems, polycyclic aromatic hydrocarbons (PAHs) and their derivatives undergo detoxification to facilitate their excretion. For phenanthrene derivatives, a key detoxification route is sulfotransferase-mediated conjugation. This process, also known as sulfation, involves the enzymatic addition of a sulfonate group (SO₃⁻) to a hydroxylated metabolite, significantly increasing its water solubility. nih.gov

The substrate for this reaction is typically a hydroxylated form of the parent compound, such as 4-hydroxyphenanthrene. Cytosolic sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the phenanthrene derivative. nih.govnih.gov The resulting product is a sulfate (B86663) conjugate, for example, 4-phenanthryl sulfate, which is a water-soluble molecule that can be readily excreted from the body. Specific human SULT isoforms, such as SULT1A1 and SULT2A1, are known to act on phenols and hydroxy derivatives of PAHs, respectively, and are implicated in these detoxification pathways. nih.gov

Table 2: Sulfotransferase Enzymes in Phenanthrene Detoxification

| Enzyme Family | Specific Isoforms | Substrate Type | Function |

|---|

| Sulfotransferases (SULTs) | SULT1A1, SULT1A3, SULT2A1 | Phenols, Hydroxy-PAHs | Catalyze the transfer of a sulfonate group to increase water solubility for excretion. nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Resveratrol |

| 4-coumaryol-CoA |

| malonyl-CoA |

| Dihydroresveratrol |

| S-adenosyl-L-methionine |

| 4-Hydroxyphenanthrene |

| Phenylalanine |

| Tyrosine |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

Chemical Reactivity and Mechanistic Investigations of 4 Methoxyphenanthrene

Electrophilic Aromatic Substitution Patterns

The presence of a methoxy (B1213986) group (-OCH3) on the phenanthrene (B1679779) ring significantly influences its reactivity towards electrophiles. The methoxy group is an electron-donating group, which increases the electron density of the aromatic system, thereby activating it for electrophilic aromatic substitution. This activation is not uniform across all positions, leading to specific substitution patterns.

The favored positions for electrophilic attack on 4-methoxyphenanthrene are generally the ortho and para positions relative to the methoxy group. This directing effect is a consequence of the resonance stabilization of the intermediate carbocation (the arenium ion).

A notable example of electrophilic aromatic substitution is the bromination of phenanthrene derivatives. While phenanthrene itself can undergo bromination, the presence of the methoxy group in this compound directs the incoming electrophile. For instance, the bromination of 9-bromophenanthrene (B47481) can lead to a mixture of brominated products, which can then be converted to methoxy derivatives. acgpubs.orgacgpubs.org Further bromination of dimethoxy phenanthrene derivatives, such as 1,9-dimethoxyphenanthrene, has been shown to occur selectively. acgpubs.org

The synthesis of this compound can be achieved through methods like the Bardhan–Sengupta synthesis, which involves electrophilic aromatic substitution followed by dehydrogenation. vulcanchem.com Another synthetic route involves the photochemical cyclization of trans-m-methoxystilbene. acs.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Methoxyphenanthrenes

| Reactant | Reagent | Major Product(s) | Reference |

| 9-Bromophenanthrene | NBS or Br2 | Mixture of bromophenanthrenes | acgpubs.orgacgpubs.org |

| 1,9-Dimethoxyphenanthrene | Bromine | 3-Bromo-1,9-dimethoxyphenanthrene | acgpubs.org |

| trans-m-Methoxystilbene | Iodine (photochemical) | This compound and 2-Methoxyphenanthrene | acs.org |

NBS: N-Bromosuccinimide

Hydrolytic Cleavage of Phenanthrene Conjugates

In biological systems, phenanthrene and its derivatives can undergo metabolism to form conjugates, such as glycosides. The hydrolytic cleavage of these conjugates is a crucial step in their further transformation and detoxification. While direct studies on the hydrolytic cleavage of this compound conjugates are not extensively detailed in the provided results, the metabolism of related compounds provides insight.

For example, the fungus Cunninghamella elegans is known to metabolize phenanthrene to form glycoside conjugates of 1-phenanthrol. asm.org The accumulation and subsequent decline of these conjugates suggest the action of hydrolytic enzymes. asm.org Similarly, the hydrolysis of penicillin, another complex organic molecule, with acids or alkalis yields distinct cleavage products, demonstrating the principle of hydrolytic breakdown. sathyabama.ac.in

Oxidative Transformations and Metabolite Formation

The oxidative transformation of this compound is a significant area of study, particularly in the context of its metabolism by microorganisms and its potential biological effects. The methoxy group and the phenanthrene nucleus are both susceptible to oxidative reactions.

Fungi, such as Aspergillus niger, have been shown to metabolize phenanthrene, leading to the formation of methoxylated derivatives. asm.org This suggests that hydroxylation of the phenanthrene ring can be followed by methylation to form compounds like methoxyphenanthrene. asm.org The marine cyanobacterium Agmenellum quadruplicatum PR-6 also metabolizes phenanthrene to produce 1-methoxyphenanthrene (B1198984) and phenanthrene trans-9,10-dihydrodiol as major products. asm.org The formation of methoxylated metabolites may serve as a detoxification pathway for the organism. asm.org

The oxidation of this compound can also lead to the formation of other products. For example, the methoxy group can be oxidized to a carboxylic acid, forming phenanthrene-4-carboxylic acid. Furthermore, oxidative transformations of related phenanthrene derivatives, such as juncuenin B, using hypervalent iodine reagents have been shown to yield quinone-type products. nih.govacs.org

Table 2: Examples of Oxidative Metabolites of Phenanthrene and its Derivatives

| Organism/Reagent | Substrate | Major Metabolite(s) | Reference |

| Aspergillus niger | Phenanthrene | 1-Methoxyphenanthrene, 1- and 2-Phenanthrol | asm.org |

| Agmenellum quadruplicatum PR-6 | Phenanthrene | 1-Methoxyphenanthrene, trans-9,10-dihydroxy-9,10-dihydrophenanthrene | asm.org |

| Hypervalent iodine(III) reagents | Juncuenin B | Quinone-type derivatives | nih.govacs.org |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. gacariyalur.ac.in In the context of this compound itself, direct nucleophilic substitution on the aromatic ring is generally difficult due to the high electron density of the ring system. Such reactions typically require harsh conditions or the presence of strongly electron-withdrawing groups.

However, derivatives of this compound can undergo nucleophilic substitution. For example, if a suitable leaving group, such as a halogen, were present on the phenanthrene ring, it could potentially be displaced by a nucleophile. The synthesis of methoxyphenanthrenes often involves a copper-catalyzed methoxylation reaction, where a bromine atom is substituted by a methoxy group, which is a form of nucleophilic substitution. acgpubs.orgacgpubs.org

The radical nucleophilic substitution (SRN1) mechanism offers an alternative pathway for the synthesis of substituted phenanthrenes under milder conditions. researchgate.net This mechanism has been used to synthesize 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes from the corresponding 9-phenanthrol and 9-aminophenanthrene (B1211374) anions and aryl halides. researchgate.net While not directly involving this compound as a substrate, this demonstrates a relevant pathway for introducing substituents onto a phenanthrene core.

Advanced Analytical Methodologies for 4 Methoxyphenanthrene Characterization

Spectroscopic Analysis Techniques

Spectroscopic techniques are the cornerstone of molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. While comprehensive, assigned experimental NMR data for 4-Methoxyphenanthrene is not extensively reported in readily available literature, the expected spectral features can be predicted based on its known structure.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of a molecule.

¹H-NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for each chemically non-equivalent proton. The spectrum would be characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) and a sharp singlet in the upfield region (around δ 3.9-4.1 ppm) corresponding to the three protons of the methoxy (B1213986) group. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons, providing information about their relative positions on the phenanthrene (B1679779) core. For instance, protons in the "bay region" (H-5) are typically deshielded and appear at a lower field due to steric compression.

¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum would display a signal for each unique carbon atom in the molecule. For this compound, one would expect to see 15 distinct signals. The carbon of the methoxy group would appear upfield (typically δ 55-60 ppm). The aromatic carbons would resonate in the downfield region (δ 110-160 ppm). The carbon atom directly attached to the methoxy group (C-4) would be significantly influenced by the oxygen's electron-donating effect. Quaternary carbons (those not bonded to any hydrogen) would typically show signals of lower intensity.

Expected ¹H and ¹³C NMR Data for this compound This table represents predicted chemical shifts and multiplicities based on the structure of this compound and data from similar compounds. Actual experimental values may vary.

| ¹H-NMR | ¹³C-NMR | ||

| Assignment | Predicted δ (ppm), Multiplicity, J (Hz) | Assignment | Predicted δ (ppm) |

| H-1 | ~7.7, d | C-1 | ~125 |

| H-2 | ~7.4, t | C-2 | ~126 |

| H-3 | ~7.0, d | C-3 | ~108 |

| H-5 | ~8.6, d | C-4 | ~158 |

| H-6 | ~7.6, t | C-4a | ~128 |

| H-7 | ~7.6, t | C-4b | ~124 |

| H-8 | ~7.9, d | C-5 | ~127 |

| H-9 | ~7.8, d | C-6 | ~126 |

| H-10 | ~7.7, d | C-7 | ~127 |

| OCH₃ | ~4.0, s | C-8 | ~123 |

| C-8a | ~131 | ||

| C-9 | ~127 | ||

| C-10 | ~122 | ||

| C-10a | ~132 | ||

| OCH₃ | ~55 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete connectivity of the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY correlations would be observed between adjacent protons on the aromatic rings (e.g., between H-1 and H-2, H-2 and H-3, etc.), helping to trace the proton connectivity within each spin system. acgpubs.org

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of protonated carbons in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. rsc.org This is particularly useful for identifying quaternary carbons and linking different spin systems. For example, the methoxy protons (OCH₃) would show a strong correlation to the C-4 carbon, confirming the position of the methoxy group. Correlations from aromatic protons to various quaternary carbons would be key to assembling the entire phenanthrene skeleton. rsc.org

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. It is typically observed using a 2D NMR experiment called NOESY (Nuclear Overhauser Effect Spectroscopy).

For this compound, a critical NOE correlation would be expected between the protons of the methoxy group (-OCH₃) and the proton at the C-5 position (H-5). The observation of this spatial proximity would provide definitive proof of the methoxy group's location at C-4, as this would place it in close proximity to the "bay region" proton at C-5. The absence of such a correlation and the presence of a correlation to H-3, for example, would suggest a different isomer. NOESY spectra provide critical information about the positions of substituent groups on the phenanthrene ring system. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule from its measured mass.

For this compound (C₁₅H₁₂O), the exact mass of the protonated molecule ([M+H]⁺) can be calculated. This calculated value can then be compared to the experimentally measured value to confirm the molecular formula.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂O |

| Ionization Mode | [M+H]⁺ |

| Calculated m/z | 208.0888 |

| Found m/z | 208.0891 |

The extremely close agreement between the calculated and found mass-to-charge ratios provides strong evidence for the elemental formula of C₁₅H₁₂O, confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed insights into the fragmentation pathways of ionized molecules. In the analysis of this compound, MS/MS experiments, typically involving collision-induced dissociation (CID), are employed to break the precursor molecular ion into a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule.

The fragmentation of this compound is influenced by both the stable phenanthrene ring system and the methoxy substituent. Upon ionization, common fragmentation pathways for methoxy-aromatic compounds involve the loss of the methyl group (a neutral loss of 15 Da, CH₃) to form a phenanthrenol-like cation. Subsequent or alternative fragmentation can involve the loss of a formyl radical (CHO, 29 Da) or formaldehyde (B43269) (CH₂O, 30 Da). The stable aromatic core of phenanthrene itself can also undergo fragmentation, typically characterized by the sequential loss of acetylene (B1199291) (C₂H₂) molecules, a common fragmentation pattern for polycyclic aromatic hydrocarbons. nih.govnih.gov The interplay of these pathways provides a detailed structural confirmation of this compound.

Table 1: Postulated MS/MS Fragmentation Pathways of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment Ion |

| 208 | CH₃• | 193 | Phenanthren-4-ol cation |

| 208 | CHO• | 179 | Phenanthrene cation radical |

| 208 | CH₂O | 178 | Phenanthrene radical cation |

| 178 | C₂H₂ | 152 | Biphenylene radical cation |

Note: The m/z values are nominal and based on the most common isotopes.

Isotopic Labeling for Mechanistic Insights in Fragmentation

To unambiguously determine the fragmentation mechanisms of this compound, isotopic labeling studies can be employed. By selectively replacing certain atoms in the molecule with their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D) or carbon-13 (¹³C)), the origin of the atoms in the resulting fragment ions can be traced.

For instance, labeling the methyl group of the methoxy substituent with deuterium (i.e., 4-(methoxy-d₃)-phenanthrene) would result in a molecular ion with a mass three units higher than the unlabeled compound. If the primary fragmentation pathway involves the loss of the methyl group, a neutral loss of 18 Da (CD₃) would be observed instead of 15 Da (CH₃). This would confirm that the initial fragmentation is indeed the cleavage of the O-CH₃ bond. Similarly, labeling specific positions on the phenanthrene ring with ¹³C could help elucidate the pathways of ring fragmentation, such as the loss of acetylene. These studies provide definitive evidence for the proposed fragmentation pathways and enhance the understanding of the gas-phase ion chemistry of this compound. cdnsciencepub.com

Table 2: Expected Mass Shifts in MS/MS of Isotopically Labeled this compound

| Labeled Compound | Precursor Ion (m/z) | Expected Neutral Loss | Labeled Fragment Ion (m/z) | Mechanistic Insight |

| 4-(methoxy-d₃)-phenanthrene | 211 | CD₃• | 193 | Confirms methyl group loss from the methoxy substituent. |

| 4-methoxy-[¹³C₆]-phenanthrene (one ring labeled) | 214 | CH₃• | 199 | Traces the origin of the phenanthrenol-like cation. |

| 4-methoxy-[¹³C₆]-phenanthrene (one ring labeled) | 214 | ¹³C₂H₂ | 186 | Elucidates the fragmentation of the labeled aromatic ring. |

Note: The m/z values are nominal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The phenanthrene ring system of this compound is an extensive chromophore, giving rise to a characteristic UV-Vis absorption spectrum. researchgate.net

The spectrum of phenanthrene typically exhibits several absorption bands corresponding to π-π* electronic transitions. The presence of the methoxy group (-OCH₃), an auxochrome, on the phenanthrene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorbance intensity) compared to unsubstituted phenanthrene. sielc.com This is due to the electron-donating nature of the methoxy group, which extends the conjugation of the π-electron system. The UV-Vis spectrum can be used for qualitative identification and for quantitative analysis, as the absorbance is proportional to the concentration of the compound.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Compound | Expected λmax (nm) | Electronic Transition |

| Phenanthrene | ~252, 275, 293, 330, 346 | π → π |

| This compound | Shifted to longer wavelengths compared to phenanthrene | π → π |

Note: The exact absorption maxima can vary depending on the solvent used.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC is the most common approach.

HPLC coupled with a UV detector is a robust and widely used method for assessing the purity of this compound and for its quantification. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). This compound, being a relatively non-polar molecule, is well-retained on the column and can be effectively separated from polar impurities.

For quantification, a calibration curve is constructed by injecting known concentrations of a this compound standard and measuring the corresponding peak areas from the UV chromatogram. A common detection wavelength for phenanthrene and its derivatives is 254 nm, where the aromatic system exhibits strong absorbance. nih.govpharmjournal.ru The purity of a sample can be assessed by the presence of any additional peaks in the chromatogram.

Table 4: Typical HPLC-UV Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

For the analysis of this compound in complex matrices, such as environmental samples or biological extracts, the combination of HPLC with mass spectrometry (HPLC-MS) provides enhanced selectivity and sensitivity. sciex.com The HPLC system separates the components of the mixture, and the mass spectrometer provides mass information for each eluting peak, allowing for positive identification.

Using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, the eluent from the HPLC is ionized before entering the mass spectrometer. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for the specific molecular ion of this compound (m/z 208). For even greater confidence in identification, tandem mass spectrometry (HPLC-MS/MS) can be used, where the precursor ion (m/z 208) is selected and fragmented, and specific product ions are monitored. This technique is highly specific and can significantly reduce interferences from the matrix. nih.gov

Table 5: Comparison of HPLC-UV and HPLC-MS for the Analysis of this compound

| Feature | HPLC-UV | HPLC-MS |

| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |

| Selectivity | Moderate; based on retention time and UV spectrum. | High; based on retention time and mass of the molecule and its fragments. |

| Sensitivity | Good (ng range). | Excellent (pg to fg range). |

| Identification | Tentative; based on comparison with standards. | Confident; provides molecular weight and structural information. |

| Application | Purity assessment, routine quantification. | Analysis in complex matrices, structural confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. tdi-bi.com It is widely used for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including this compound, in various matrices. researchgate.netmdpi.com The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and measuring the mass-to-charge ratio (m/z) of the resulting ions. tdi-bi.comchemguide.co.uk

For the analysis of this compound, a capillary column such as an HP-5MS is typically employed. tdi-bi.com The sample is injected into a heated port to ensure vaporization and is carried through the column by an inert gas, such as helium or hydrogen. tdi-bi.comhpst.cz The mass spectrometer is commonly operated in electron impact (EI) ionization mode. tdi-bi.com

While this compound is sufficiently volatile for direct GC-MS analysis, some of its metabolites, such as hydroxylated phenanthrenes, are less volatile. To analyze these compounds, a derivatization step is often required to create more volatile derivatives. researchgate.netresearchgate.net This process typically involves silylation, where active hydrogen atoms (e.g., on hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comnih.gov This chemical modification increases the volatility and thermal stability of the analyte, improving its chromatographic behavior. youtube.com

The mass spectrum of this compound is expected to show a prominent molecular ion (M+) peak due to the stability of the aromatic system. libretexts.org Fragmentation patterns can provide key structural information.

Table 2: Expected Key Ions in the Mass Spectrum of this compound (C₁₅H₁₂O)

| m/z | Ion Identity | Fragmentation Pathway | Significance |

| 208 | [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| 193 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. | Characteristic fragmentation for methyl aryl ethers. miamioh.edu |

| 178 | [M-H₂CO]⁺ | Loss of formaldehyde. | A common rearrangement and fragmentation pathway for methoxy-substituted aromatics. |

| 165 | [M-CH₃CO]⁺ | Loss of an acetyl radical. | Indicates rearrangement and cleavage of the aromatic structure. |

| 152 | [C₁₂H₈]⁺ | Loss of C₂H₂ (acetylene) from a fragment. | A typical fragmentation pattern for PAHs involving ring cleavage. researchgate.net |

Table 3: Typical GC-MS Instrumental Parameters for PAH Analysis

| Parameter | Setting | Purpose |

| Gas Chromatograph | ||

| Injection Mode | Splitless | To maximize the transfer of trace analytes onto the column. tdi-bi.comhpst.cz |

| Inlet Temperature | 320 °C | Ensures complete vaporization of high-boiling point PAHs. hpst.cz |

| Column | HP-5MS (or equivalent) | A non-polar column providing good separation for PAHs. tdi-bi.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. hpst.cz |

| Oven Program | Temperature gradient (e.g., 100°C to 320°C) | Separates compounds based on their boiling points. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. tdi-bi.com |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity and quantitative analysis; Full Scan for identification of unknowns. tdi-bi.com |

| MS Source Temperature | 320 °C | Prevents condensation of analytes within the ion source. hpst.cz |

Sample Preparation Methods for Complex Matrices (e.g., Solid-Phase Extraction)

The analysis of this compound in complex matrices such as environmental water, soil, or biological tissues requires a robust sample preparation step to isolate the analyte from interfering substances. windows.net Solid-Phase Extraction (SPE) is a widely used and efficient technique for the cleanup and concentration of PAHs from such samples. sigmaaldrich.comacademicjournals.org SPE is more efficient, uses less solvent, and is easier to automate compared to traditional liquid-liquid extraction. sigmaaldrich.com

The SPE procedure involves several key steps:

Conditioning: The sorbent in the SPE cartridge is activated with a solvent like methanol, followed by equilibration with water or a buffer that mimics the sample matrix. This ensures reproducible retention of the analyte. academicjournals.org

Sample Loading: The sample, often pre-treated (e.g., by adding an organic modifier like methanol to aqueous samples), is passed through the cartridge. The analyte and some impurities are retained on the sorbent. academicjournals.orgobrnutafaza.hr

Washing: The cartridge is washed with a solvent (e.g., a methanol/water mixture) that is strong enough to remove weakly bound interferences but weak enough to leave the analyte of interest on the sorbent. phenomenex.com

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interactions and elute the purified and concentrated analyte for analysis. obrnutafaza.hrthermofisher.com

The choice of sorbent and solvents is critical for successful extraction. For a moderately non-polar compound like this compound, reversed-phase sorbents are commonly employed.

Table 4: Sorbent and Solvent Selection for SPE of this compound

| Sorbent Type | Retention Mechanism | Typical Application | Elution Solvents |

| Reversed-Phase | |||

| C18 (Octadecyl) | Hydrophobic (van der Waals) interactions. nih.gov | Extraction of non-polar to moderately polar compounds from aqueous matrices. obrnutafaza.hr | Dichloromethane, Acetone, Acetonitrile. academicjournals.orgobrnutafaza.hr |

| Polymeric (e.g., Strata-X) | Hydrophobic interactions, π-π interactions. windows.net | Broad-spectrum retention of acidic, neutral, and basic compounds. | Acetonitrile, Methanol. |

| Phenyl | π-π interactions. phenomenex.com | Selective retention of aromatic compounds. phenomenex.com | Hexane, Dichloromethane. |

| Normal-Phase | |||

| Silica (Si) | Polar interactions (hydrogen bonding, dipole-dipole). sigmaaldrich.com | Cleanup of non-polar extracts; separation of isomers. | Hexane, Ethyl Acetate (B1210297). sigmaaldrich.com |

| Florisil (Magnesium Silicate) | Adsorption. sigmaaldrich.com | Cleanup of pesticide and PAH extracts. | Hexane, Acetone. |

Crystallographic Data Analysis

As of this writing, specific, publicly available crystallographic data for this compound could not be located in major structural databases like the Cambridge Structural Database (CCDC). northwestern.educam.ac.ukcam.ac.uk However, the methodology for such an analysis is well-established, and data for the parent compound, phenanthrene, can serve as a structural reference. nih.gov

If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would yield key parameters that define its crystal structure. These include the crystal system, space group, and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. The analysis would also reveal the exact position of each atom, including the methoxy group relative to the phenanthrene core, and detail any intermolecular interactions, such as π-stacking, that govern the crystal packing.

For context, the crystallographic data for the parent molecule, phenanthrene, is well-documented.

Table 5: Crystallographic Data for Phenanthrene (Reference)

| Parameter | Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. nih.gov |

| Space Group | P2₁ | A common space group for chiral or achiral molecules in a monoclinic system. |

| a | 8.45 Å | Length of the 'a' axis of the unit cell. |

| b | 6.16 Å | Length of the 'b' axis of the unit cell. |

| c | 9.45 Å | Length of the 'c' axis of the unit cell. |

| α | 90° | Angle between 'b' and 'c' axes. |

| β | 97.7° | Angle between 'a' and 'c' axes. |

| γ | 90° | Angle between 'a' and 'b' axes. |

| Z | 2 | Number of molecules in the unit cell. |

Analysis of the crystal structure of this compound would be expected to show a largely planar phenanthrene core, with the methoxy group potentially lying slightly out of the plane of the aromatic rings. The crystal packing would likely be influenced by weak intermolecular forces, including van der Waals interactions and possible C-H···π interactions.

Theoretical and Computational Studies of 4 Methoxyphenanthrene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to provide a detailed picture of electron distribution and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a workhorse for studying molecules the size of 4-Methoxyphenanthrene. The core principle of DFT is to calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction.

A primary application of DFT is geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. The calculation starts with an initial guess of the molecular geometry and iteratively adjusts atomic positions to minimize the total energy of the system. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles of the fused ring system and the methoxy (B1213986) substituent. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) paired with basis sets like 6-31G(d,p) are commonly employed for this purpose, providing a reliable prediction of the ground-state geometry.

Once the geometry is optimized, DFT provides a precise calculation of the molecule's total electronic energy. This energy value is critical for determining the thermodynamic stability of the molecule and can be used to calculate other properties, such as heats of formation.

No specific optimized geometry data or energy calculations for this compound were found in the public research literature.

For applications requiring very high accuracy in thermochemical data, researchers often turn to high-level composite methods. These methods, such as the Gaussian-n (Gn) theories (e.g., G4MP2), combine results from several different quantum chemical calculations to achieve an accuracy that approaches that of experimental measurements.

The G4MP2 method, for instance, involves a sequence of calculations:

A geometry optimization using a reliable DFT method (like B3LYP).

Single-point energy calculations with higher levels of theory (e.g., Møller-Plesset perturbation theory and coupled-cluster theory) and larger basis sets.

Corrections for various effects, such as zero-point vibrational energy and higher-level electron correlation.

These composite methods are computationally intensive but provide benchmark-quality energies, essential for accurate predictions of reaction enthalpies and other thermodynamic properties.

No studies applying G4MP2 or similar high-level composite methods specifically to this compound were identified in the searched literature.

Molecular Orbital Theory Investigations

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they govern the molecule's reactivity and electronic properties.

The energies of the HOMO and LUMO and the gap between them are fundamental descriptors of molecular reactivity.

HOMO Energy: Represents the energy of the outermost electrons. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule more reactive as a nucleophile.

LUMO Energy: Represents the energy of the lowest-energy orbital available to accept electrons. A lower LUMO energy indicates a greater ability to accept electrons, making the molecule more reactive as an electrophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. A small gap suggests that the molecule can be easily excited, which is relevant for predicting its color and photochemical reactivity. A large gap implies high kinetic stability and low chemical reactivity.

For this compound, the electron-donating methoxy group (-OCH₃) is expected to raise the HOMO energy level compared to the parent phenanthrene (B1679779) molecule, potentially increasing its nucleophilicity.

Table 1: Hypothetical Molecular Orbital Energy Data for this compound (Note: The following table is illustrative as specific research data was not found. Values are based on typical ranges for similar aromatic compounds.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity.

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule. It can be approximated as EA ≈ -E(LUMO). A higher electron affinity indicates a greater propensity to accept an electron.

Ionization Potential (IP): The energy required to remove an electron from a neutral molecule. It can be approximated as IP ≈ -E(HOMO).

These parameters are invaluable for predicting how this compound might behave in chemical reactions, particularly in electrophilic or nucleophilic substitution reactions common to aromatic systems.

Specific calculated values for the electrophilicity index and electron affinity of this compound are not available in the reviewed literature.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (receptor), typically a protein. These simulations are central to drug discovery and mechanistic biology.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the strength of the interaction. The output is typically a binding energy or score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. Studies on related, more complex phenanthrene derivatives have shown their potential to bind to targets like tyrosinase, suggesting that such analyses could reveal potential biological targets for this compound.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation calculates the movements of all atoms in the system by solving Newton's equations of motion. This allows researchers to assess the stability of the binding pose, observe conformational changes in the protein or ligand, and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. A key metric from MD simulations is the Root Mean Square Deviation (RMSD), which tracks the change in the atomic coordinates over time to evaluate the stability of the complex.

While no specific docking studies for the parent this compound molecule were found, research on substituted derivatives like 1,8-bis(p-hydroxybenzyl)-4-methoxyphenanthrene-2,7-diol has utilized these techniques to explore interactions with enzymes such as tyrosinase. Such studies confirm the utility of these methods for investigating the biological potential of the phenanthrene scaffold.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenanthrene |

| 1,8-bis(p-hydroxybenzyl)-4-methoxyphenanthrene-2,7-diol |

Ligand-Target Interaction Modeling

Ligand-target interaction modeling is a computational technique used to predict how a small molecule, or ligand, will bind to a specific protein target. This is crucial for understanding the potential mechanism of action of a compound. While specific studies on this compound are not detailed in the available literature, research on related phenanthrene derivatives provides a basis for understanding these interactions.

Molecular docking studies on cytotoxic phenanthrene derivatives have shown that the phenanthrene skeleton can effectively bind to and interact with various protein targets. academie-sciences.fr These studies often begin with optimizing the three-dimensional structure of the molecule using methods like density functional theory. academie-sciences.fr Following optimization, the molecule is computationally "docked" into the binding site of a target protein to predict its preferred orientation and interaction patterns.

For phenanthrene-guanidino compounds, it has been suggested that the planar aromatic phenanthrene moiety may partially intercalate with biomacromolecules like DNA. mdpi.com This type of interaction is complemented by hydrogen bonding and electrostatic interactions from other functional groups on the molecule. mdpi.com Such studies indicate that the core phenanthrene structure is a key determinant of binding.

Furthermore, interactions of phenanthrene and its derivatives have been studied with metabolic enzymes like cytochromes P450. nih.gov These studies reveal that phenanthrene compounds can induce Type I binding spectral changes, suggesting they can act as substrates for these enzymes. nih.gov The nature and strength of these interactions are influenced by the specific substitutions on the phenanthrene core. nih.gov

Binding Affinity Predictions

Binding affinity is a measure of the strength of the interaction between a ligand and its target. In computational studies, this is often expressed as a binding energy, typically in kcal/mol, where a more negative value indicates a stronger interaction.

Molecular docking studies on two cytotoxic phenanthrene derivatives, identified as D-1 and D-2, predicted their binding affinities with several cancer-related protein targets. The binding energies for these compounds ranged from -8.3 to -11.1 kcal/mol, indicating strong potential interactions. academie-sciences.fr The study highlighted that the B-Raf proto-oncogene serine/threonine-protein kinase was a particularly promising target, with binding energies of -9.8 kcal/mol for derivative D-1 and -11.1 kcal/mol for derivative D-2. academie-sciences.fr

The following table summarizes the predicted binding energies for these two phenanthrene derivatives against a panel of protein targets.

| Target Protein | Binding Energy (kcal/mol) - Derivative D-1 | Binding Energy (kcal/mol) - Derivative D-2 |

| B-Raf proto-oncogene serine/threonine-protein kinase | -9.8 | -11.1 |

| Other protein targets | -8.3 to -9.8 | -9.2 to -11.1 |

It is important to note that these values are for specific, more complex derivatives of phenanthrene and not this compound itself. However, they demonstrate the potential of the phenanthrene scaffold to form high-affinity interactions with biological targets. academie-sciences.fr

Studies on the parent compound, phenanthrene, have also explored its binding energy in the context of forming weakly bound anions, providing fundamental data on its electronic properties that underpin its interaction capabilities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

Based on the available research, no specific QSAR models for this compound or a closely related series of methoxyphenanthrene derivatives have been detailed. The development of a robust QSAR model requires a dataset of compounds with varying structural features and corresponding measured biological activities. While computational studies on phenanthrene derivatives have been performed, a dedicated QSAR analysis for this specific class of compounds was not present in the reviewed literature. Such an analysis would be a valuable future step in systematically exploring the therapeutic potential of this compound and its analogues.

Biological Activities and Molecular Mechanisms of 4 Methoxyphenanthrene

In Vitro Pharmacological Investigations of Phenanthrene (B1679779) Derivatives

Enzyme Modulatory Activities

Cholinesterase (AChE, BChE) Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission. nih.govnih.gov The inhibition of these enzymes, particularly in the later stages of Alzheimer's disease where BChE activity significantly increases, is a key therapeutic strategy. nih.gov

Research into natural compounds has identified phenanthrene derivatives as potential cholinesterase inhibitors. A study involving phenanthrenes isolated from the tubers of Bletilla striata demonstrated notable inhibitory activity against BChE. nih.gov While data for 4-methoxyphenanthrene itself is not specified, closely related compounds were evaluated. A series of phenanthrenes, including this compound-2,7-diol, showed BChE inhibition with IC50 values ranging from 2.1 to 44.6 μM. nih.gov In contrast, these compounds exhibited weak or negligible activity against AChE. nih.gov

Further studies on other substituted phenanthrenes revealed varied inhibitory profiles. For instance, 2,4,8-trimethoxy-3,7-phenanthrenediol was found to inhibit AChE with an IC50 value of 69.41 µg/mL, while 2,4-dimethoxy-7,8-methylendioxy-3-phenanthrenol showed potent anti-BChE activity with an IC50 of 11.40 μg/mL, an effect approximately three times higher than the reference inhibitor galantamine in the same study. nih.gov

| Compound | Enzyme | Inhibitory Concentration (IC50) | Source Organism |

|---|---|---|---|

| Phenanthrene Derivatives (Group including this compound-2,7-diol) | BChE | 2.1 - 44.6 μM | Bletilla striata |

| 2,4,8-trimethoxy-3,7-phenanthrenediol | AChE | 69.41 µg/mL | Tamus communis |

| 2,4-dimethoxy-7,8-methylendioxy-3-phenanthrenol | BChE | 11.40 µg/mL | Tamus communis |

Other Enzyme System Interactions

The anti-inflammatory properties of phenanthrene-related compounds suggest interactions with enzyme systems beyond cholinesterases, such as those involved in the inflammatory cascade. A key enzyme in this process is cyclooxygenase (COX), which exists in two isoforms, COX-1 and COX-2. researchgate.net

While direct studies on this compound are limited, research on related structures provides insight. Phenolic compounds isolated from Dioscorea opposita, which include phenanthrene derivatives, have been investigated for their COX-2 inhibitory activities. acs.org In a study on homoisoflavonoids, which are structurally related to phenanthrenes, several compounds demonstrated significant anti-inflammatory activity by inhibiting prostaglandin (B15479496) synthesis. One of these compounds exhibited a high level of specific inhibition against the COX-1 enzyme, with no significant activity observed against COX-2. surrey.ac.uk This suggests that phenanthrene-like scaffolds may interact with enzymes of the prostaglandin synthesis pathway, although the specific targets and selectivity can vary based on the precise molecular structure.

Receptor and Kinase Activation Studies

AMP-activated protein kinase (AMPK) functions as a central energy sensor, maintaining cellular energy homeostasis. Its role in metabolic regulation has made it a significant target for therapeutic development. nih.gov Research has identified that natural compounds from the phenanthrene and dihydrophenanthrene classes can directly activate AMPK. acs.org

The mechanism of activation involves the allosteric binding of these compounds to a specific site on the AMPK complex known as the allosteric drug and metabolite (ADaM) binding site. This interaction not only activates the kinase but also protects it from dephosphorylation, thus sustaining its activity. surrey.ac.uk The activation of AMPK by these phenanthrene compounds has been shown to have downstream physiological effects. For example, in primary hepatocytes, this activation leads to the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This phosphorylation inhibits ACC activity, resulting in a dose-dependent decrease in hepatic de novo lipogenesis. surrey.ac.uk

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. nih.gov EGFR is activated upon the binding of specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGFA), to its extracellular domain. springermedizin.de This binding event triggers a conformational change in the receptor, leading to dimerization and the activation of its intracellular tyrosine kinase domain, which initiates downstream signaling cascades. nih.gov

A review of the current scientific literature did not yield studies investigating the direct interaction or ligand-binding potential of this compound or other phenanthrene derivatives with the epidermal growth factor receptor. Therefore, a role for this compound in modulating the EGFR signaling pathway has not been established.

Antimicrobial Efficacy Investigations

Investigations into the antimicrobial properties of natural products have included phenanthrene derivatives. A specific compound, 2,7-dihydroxy-4-methoxyphenanthrene (also known as flavanthrinin), isolated from the bulbils of Dioscorea bulbifera, has been evaluated for its activity against various microorganisms. researchgate.netnih.gov

In a broad screening against several bacterial strains, 2,7-dihydroxy-4-methoxyphenanthrene was found to have a Minimum Inhibitory Concentration (MIC) greater than 512 µg/mL against multiple Gram-negative bacteria, including multidrug-resistant phenotypes of Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net Similarly, its activity against Mycobacterium smegmatis and Mycobacterium tuberculosis was also above this concentration. researchgate.net

However, a study focusing specifically on skin-associated bacteria demonstrated more targeted efficacy. An active fraction containing flavanthrinin (B3027515) showed significant activity, with MIC values of 0.04 mg/mL against Staphylococcus aureus (MRSA), 0.02 mg/mL against Staphylococcus epidermidis, and 0.78 mg/mL against Cutibacterium acnes. nih.gov

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,7-dihydroxy-4-methoxyphenanthrene | Escherichia coli (AG100, AG100A, AG102) | >512 µg/mL |

| 2,7-dihydroxy-4-methoxyphenanthrene | Enterobacter aerogenes (EA289, EA298, CM64) | >512 µg/mL |

| 2,7-dihydroxy-4-methoxyphenanthrene | Klebsiella pneumoniae (KP55, KP63) | >512 µg/mL |

| 2,7-dihydroxy-4-methoxyphenanthrene | Pseudomonas aeruginosa (PA01, PA124) | >512 µg/mL |

| 2,7-dihydroxy-4-methoxyphenanthrene | Mycobacterium tuberculosis (ATCC 27294, MTCS2) | >512 µg/mL |

| Flavanthrinin (2,7-dihydroxy-4-methoxyphenanthrene) | Staphylococcus aureus (MRSA) 3519 | 0.04 mg/mL |

| Flavanthrinin (2,7-dihydroxy-4-methoxyphenanthrene) | Staphylococcus epidermidis 3547 | 0.02 mg/mL |

| Flavanthrinin (2,7-dihydroxy-4-methoxyphenanthrene) | Cutibacterium acnes 266 | 0.78 mg/mL |

Antioxidant Property Assessment

Phenolic compounds, including phenanthrenes, are widely studied for their antioxidant capacity, which is their ability to neutralize free radicals. d-nb.info The antioxidant potential of phenanthrene derivatives from various natural sources has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. nih.gov

While specific DPPH assay results for this compound were not found, data is available for closely related methoxylated phenanthrene diols. A review of compounds from Dendrobium plants reports the antioxidant activity of several phenanthrenes. Moscatin (this compound-2,5-diol) demonstrated tyrosinase-inhibitory activity, which is related to antioxidant potential, with an IC50 value of 6.3 μM. nih.gov Other related bibenzyl compounds, such as gigantol, also showed antioxidant effects in DPPH assays with IC50 values around 17.7 to 56.4 μM. Furthermore, it has been noted more broadly that phenanthrene secondary metabolites can exhibit efficient free radical scavenging, with one study observing an 80% scavenging rate of the DHHP radical at a concentration of 100 µg/mL. d-nb.info

| Compound | Assay | Activity (IC50) | Source Organism |

|---|---|---|---|

| Moscatin (this compound-2,5-diol) | Tyrosinase Inhibition | 6.3 μM | Dendrobium spp. |

| Gigantol | DPPH Radical Scavenging | 17.7 μM | Dendrobium draconis |

| Gigantol | DPPH Radical Scavenging | 56.4 μM | Dendrobium nobile |

Cytotoxic Activity in Cellular Assays

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines, with research indicating a range of activities dependent on the specific cell line tested. Phenanthrene derivatives, a class of compounds to which this compound belongs, are known for their potential antiproliferative properties. academie-sciences.frnih.govmdpi.com